![molecular formula C14H9Cl2N5O B6480116 N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 887636-05-7](/img/structure/B6480116.png)
N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as DCPT, is a nitrogen-containing heterocyclic compound with a wide range of applications in the fields of organic synthesis and medicinal chemistry. DCPT is a versatile and important building block for the synthesis of many pharmaceuticals and other compounds. Due to its unique structure, DCPT has been used as a precursor for the synthesis of a variety of heterocyclic compounds, including quinazolines, quinolines, pyridines, and diazines. DCPT has also been used in the synthesis of polymers and other materials.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of applications in the fields of organic synthesis and medicinal chemistry. N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been used as a building block for the synthesis of a variety of heterocyclic compounds, including quinazolines, quinolines, pyridines, and diazines. N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has also been used in the synthesis of polymers and other materials. N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been used in the synthesis of a variety of pharmaceuticals, including antimalarial agents, antimicrobial agents, and anticancer agents. In addition, N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been used in the synthesis of catalysts for the conversion of alcohols to aldehydes and ketones, and for the synthesis of chiral compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is not fully understood. However, it is believed that N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a proton acceptor, allowing for the formation of a variety of heterocyclic compounds. N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide also acts as a catalyst for the conversion of alcohols to aldehydes and ketones, and for the synthesis of chiral compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide are not fully understood. However, it has been shown to have antibacterial and antifungal activity, as well as anticancer activity. N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The use of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in the laboratory has a number of advantages. N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a versatile and important building block for the synthesis of many pharmaceuticals and other compounds. It is also a relatively inexpensive reagent, making it an attractive option for laboratory synthesis. However, N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is also a toxic compound and should be handled with care.
Future Directions
The future of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide research is promising. There is potential for further development of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the synthesis of pharmaceuticals and other materials. Additionally, further research into the biochemical and physiological effects of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could lead to the development of new and improved therapeutic agents. Additionally, further research into the mechanism of action of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could lead to the development of more efficient and cost-effective synthetic methods.
Synthesis Methods
The synthesis of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is achieved by a series of reactions, starting with the reaction of 2,5-dichlorobenzamide and 1H-1,2,3,4-tetrazole in the presence of a base. The reaction is typically carried out in aqueous solution, and the resulting product is isolated and purified by recrystallization. Several other methods for the synthesis of N-(2,5-dichlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide have been reported, including the reaction of 2,5-dichlorobenzoyl chloride and 1H-1,2,3,4-tetrazole in the presence of an amine or a base, as well as the reaction of 2,5-dichlorobenzaldehyde and 1H-1,2,3,4-tetrazole in the presence of an acid.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-4-5-12(16)13(7-10)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYNTZXJYVIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide |
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